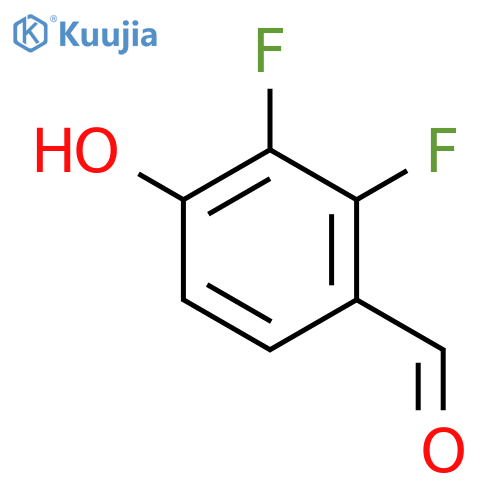

Cas no 676500-39-3 (2,3-Difluoro-4-hydroxybenzaldehyde)

2,3-Difluoro-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,3-Difluoro-4-hydroxybenzaldehyde

- 2,3-Difluoro-4-hydroxy-benzaldehyde

- Benzaldehyde,2,3-difluoro-4-hydroxy-

- 2,3-(TETRAFLUOROBENZO)-BICYCLO[2,2,2]OCTA-5,7-DIENE

- CL8241

- Benzaldehyde, 2,3-difluoro-4-hydroxy-

- PubChem10121

- KTGPDDPEVRJSFY-UHFFFAOYSA-N

- BBL100696

- STL554490

- SBB052177

- TRA0036089

- AS04607

- BC626349

- ST2415657

- AB0064175

- 2,3-bis(fluoranyl)-4-oxidanyl-benzaldehyde

- Z5025

- 4

- CS-W010904

- SY064708

- FT-0704261

- A835843

- MFCD08235194

- DTXSID20630621

- SCHEMBL219001

- AKOS005254930

- EN300-160013

- 676500-39-3

- Z1201624456

- DS-17919

- 2,3 Difluoro-4-hydroxy benzaldehyde

- DB-081795

-

- MDL: MFCD08235194

- インチ: 1S/C7H4F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H

- InChIKey: KTGPDDPEVRJSFY-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C([H])=C([H])C=1C([H])=O)O[H])F

計算された属性

- せいみつぶんしりょう: 158.01800

- どういたいしつりょう: 158.018

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.464

- ゆうかいてん: 140-144℃

- ふってん: 235.4°C at 760 mmHg

- フラッシュポイント: 96.2°C

- 屈折率: 1.559

- PSA: 37.30000

- LogP: 1.48290

- かんど: Air Sensitive

2,3-Difluoro-4-hydroxybenzaldehyde セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

2,3-Difluoro-4-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2,3-Difluoro-4-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB232458-1 g |

2,3-Difluoro-4-hydroxybenzaldehyde, 95%; . |

676500-39-3 | 95% | 1g |

€131.10 | 2023-04-27 | |

| eNovation Chemicals LLC | D955398-25g |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 97% | 25g |

$570 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039658-25g |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 98% | 25g |

¥5705.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039658-10g |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 98% | 10g |

¥1956.00 | 2024-05-04 | |

| Key Organics Ltd | DS-17919-5G |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | >97% | 5g |

£495.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025352-250mg |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 98% | 250mg |

¥188 | 2024-05-22 | |

| Cooke Chemical | BD1095332-5g |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 97% | 5g |

RMB 1268.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124133-250mg |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 98% | 250mg |

¥228.90 | 2023-09-03 | |

| TRC | D447433-250mg |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 250mg |

$138.00 | 2023-05-18 | ||

| Ambeed | A154583-5g |

2,3-Difluoro-4-hydroxybenzaldehyde |

676500-39-3 | 97% | 5g |

$80.0 | 2025-02-25 |

2,3-Difluoro-4-hydroxybenzaldehyde 関連文献

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

2,3-Difluoro-4-hydroxybenzaldehydeに関する追加情報

2,3-Difluoro-4-hydroxybenzaldehyde: A Comprehensive Overview

2,3-Difluoro-4-hydroxybenzaldehyde (CAS No. 676500-39-3) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a benzene ring substituted with two fluorine atoms, a hydroxyl group, and an aldehyde group, has garnered attention due to its potential in drug discovery, material synthesis, and chemical catalysis. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the scientific community.

The synthesis of 2,3-difluoro-4-hydroxybenzaldehyde involves a combination of electrophilic aromatic substitution and oxidation reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of transition metal catalysts such as palladium or copper has been reported to enhance the efficiency of fluorination processes. These advancements have not only streamlined the production of 2,3-difluoro-4-hydroxybenzaldehyde but also opened avenues for its application in more complex molecular frameworks.

One of the most promising applications of 2,3-difluoro-4-hydroxybenzaldehyde lies in the field of medicinal chemistry. The compound's ability to act as a chiral auxiliary or a building block for bioactive molecules has been extensively studied. Recent studies have highlighted its role in the synthesis of potential anti-cancer agents. For example, researchers have demonstrated that derivatives of 2,3-difluoro-4-hydroxybenzaldehyde exhibit selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This dual functionality underscores its potential as a lead compound for drug development.

In addition to its medicinal applications, 2,3-difluoro-4-hydroxybenzaldehyde has found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are being explored for their potential in gas storage, catalysis, and sensing technologies. Recent research has focused on tailoring the properties of these materials by incorporating 2,3-difluoro-4-hydroxybenzaldehyde as a ligand to enhance their stability and functionality.

The electronic properties of 2,3-difluoro-4-hydroxybenzaldehyde also make it an attractive candidate for use in organic electronics. The presence of electron-withdrawing groups such as fluorine atoms and an aldehyde group can modulate the electronic characteristics of the molecule, making it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Researchers have investigated its role as an electron transport layer material in OPVs, where it has shown promise in improving device efficiency by facilitating charge separation and transport.

Another emerging area of research involving 2,3-difluoro-4-hydroxybenzaldehyde is its use as a precursor for advanced carbon materials. Through controlled pyrolysis or carbonization processes, this compound can be transformed into carbon nanomaterials such as graphene oxide or carbon nanotubes. These materials have applications in energy storage devices like supercapacitors and batteries due to their high surface area and excellent electrical conductivity.

Despite its numerous applications, the environmental impact of 2,3-difluoro-4-hydroxybenzaldehyde remains a critical consideration. Researchers are actively investigating its biodegradability and toxicity profiles to ensure sustainable practices in its production and use. Recent studies have focused on developing eco-friendly synthetic routes that minimize waste generation and energy consumption while maximizing atom economy.

In conclusion, 2,3-difluoro-4-hydroxybenzaldehyde (CAS No. 676500-39-3) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure enables it to serve as a building block for advanced materials and bioactive molecules while offering opportunities for innovation in sustainable chemistry practices. As research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in shaping future advancements in science and technology.

676500-39-3 (2,3-Difluoro-4-hydroxybenzaldehyde) 関連製品

- 918523-99-6(2,5-Difluoro-4-hydroxybenzaldehyde)

- 7696-51-7(2-(propan-2-yl)-1H-pyrrole)

- 2287273-19-0((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)

- 1805049-20-0(2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol)

- 338403-64-8(3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid)

- 2092039-71-7(1-(4-(3-Hydroxyazetidine-1-carbonyl)phenyl)ethan-1-one)

- 2137998-72-0(2-(5-amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)propanenitrile)

- 1060284-87-8(1-methyl-2-oxo-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2-dihydropyridine-3-carboxamide)

- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)

- 1213477-09-8((1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine)